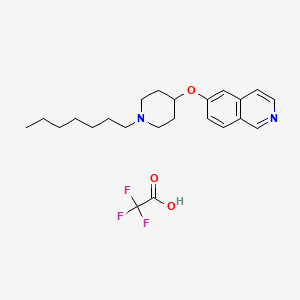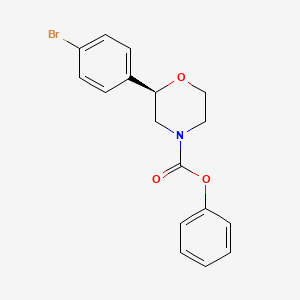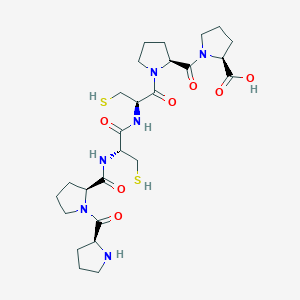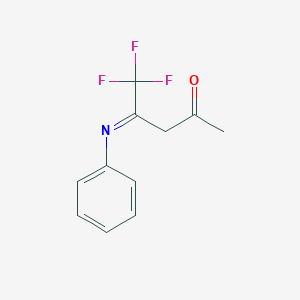![molecular formula C19H31NO2S B14200231 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid CAS No. 848850-08-8](/img/structure/B14200231.png)
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a tetradecanoic acid chain via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of pyridine-2-thiol with tetradecanoic acid or its derivatives. The reaction is often carried out under mild conditions, using a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions, influencing enzymatic activities and signaling pathways. The pyridine ring can interact with nucleic acids and proteins, modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(Pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole
- 2-[(Pyridin-2-yl)acetate derivatives
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties.
Propriétés
Numéro CAS |
848850-08-8 |
|---|---|
Formule moléculaire |
C19H31NO2S |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanyltetradecanoic acid |
InChI |
InChI=1S/C19H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17(19(21)22)23-18-15-12-13-16-20-18/h12-13,15-17H,2-11,14H2,1H3,(H,21,22) |
Clé InChI |
OKYIAPVFPOWYIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)

![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)




